
beta-NAPHTHYL PALMITATE
Übersicht
Beschreibung
Beta-Naphthyl Palmitate, also known as Hexadecanoic acid 2-naphthyl ester, is a chemical compound . It is a derivative of palmitic acid, which is the most abundant saturated fatty acid in human milk .
Molecular Structure Analysis
Beta-Naphthyl Palmitate has a molecular formula of C26H38O2 . It contains a total of 67 bonds, including 29 non-H bonds, 12 multiple bonds, 16 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 aliphatic ester .Wissenschaftliche Forschungsanwendungen
Role in Beta Cell Dysfunction : Palmitate contributes to beta cell dysfunction, aggravated by high glucose levels. This dysfunction involves ER stress, hampered insulin maturation, altered intracellular trafficking, and increased mitochondrial reactive oxygen species production (Maris et al., 2013).
Impact on Alzheimer Disease : A derivative of 2-naphthyl palmitate was used to locate neurofibrillary tangles and beta-amyloid plaques in living Alzheimer disease patients, aiding in diagnostic assessment and monitoring therapeutic responses (Shoghi-Jadid et al., 2002).
Enzymatic Activity in Nerve Myelin : Non-specific esterase activity towards naphthyl ester substrates, including palmitate, was observed in isolated bovine central nerve myelin sheath preparations. This activity varied with substrate chain length and was influenced by environmental conditions (Rumsby et al., 1973).
Effect on Beta-Lactoglobulin Unfolding and Aggregation : Studies on beta-lactoglobulin B (beta-LG) showed that palmitate stabilized its structure against heat-induced structural changes and denaturation, influencing the protein's functional properties (Considine et al., 2005).
Influence on Infant Crying and Stool Characteristics : High beta-palmitate formula reduced crying duration and frequency in infants, resembling the effects of breastfeeding. It positively impacted the well-being of formula-fed infants and their parents (Litmanovitz et al., 2014).
Potential Negative Health Impacts : Beta-carotene and retinyl palmitate supplements increased the incidence of lung cancer and death in high-risk groups, highlighting the potential risks associated with certain dietary supplements (Goodman et al., 2004).
Biodegradation of Water-Insoluble Compounds : A study on the biodegradation of palmitic acid and other compounds by bacterial cultures showed that the dissolution rates are one of the factors governing the rate of biodegradation (Thomas et al., 1986).
Role in Calcium Absorption : Research suggests beta-palmitate may increase calcium absorption, which could be beneficial for infants. However, the evidence is insufficient to establish a direct cause-and-effect relationship (Efsa Panel on Dietetic Products, 2011).
Zukünftige Richtungen
Increasing the content of β-palmitate in milk formulas promotes several beneficial physiological functions. It positively influences fatty acid metabolism, increases calcium absorption, improves bone matrix quality and the stool consistency, and has a positive effect on the development of the intestinal microbiome . This suggests potential future directions in nutritional science and formula development.
Eigenschaften
IUPAC Name |
naphthalen-2-yl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-26(27)28-25-21-20-23-17-15-16-18-24(23)22-25/h15-18,20-22H,2-14,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCOXWREQWKNAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-NAPHTHYL PALMITATE | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



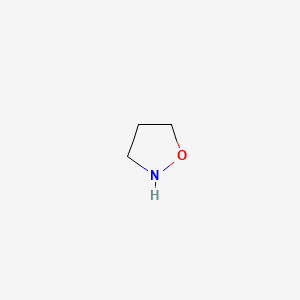
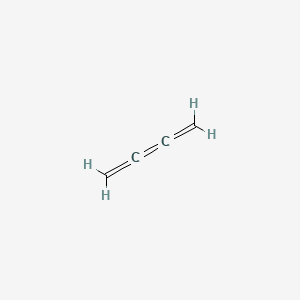

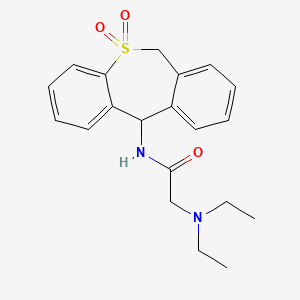
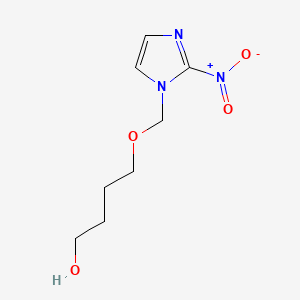
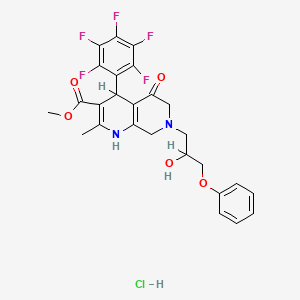
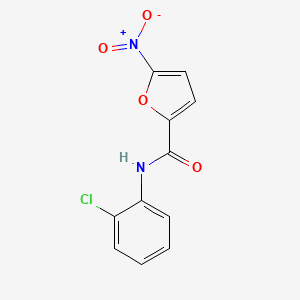
![1-[2-(3,4-Dimethoxyphenyl)-1-oxoethyl]-4-piperidinecarboxylic acid methyl ester](/img/structure/B1194060.png)

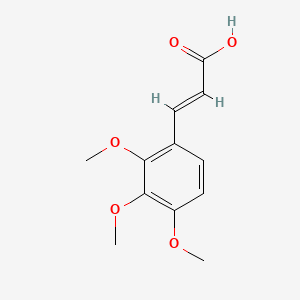
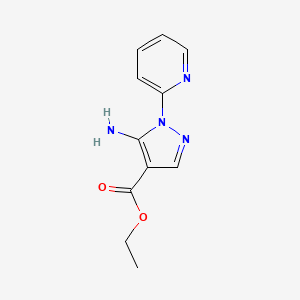
![3-[[2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-1-oxoethyl]amino]-6-methyl-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1194065.png)
![2,4-difluoro-N-[[(5-methyl-1H-pyrazol-3-yl)amino]-oxomethyl]benzamide](/img/structure/B1194068.png)
![[2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-(1-pyrrolidinyl)methanone](/img/structure/B1194069.png)